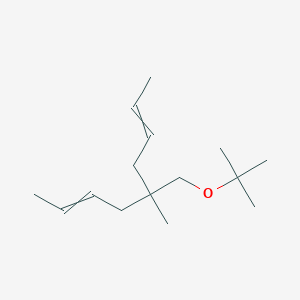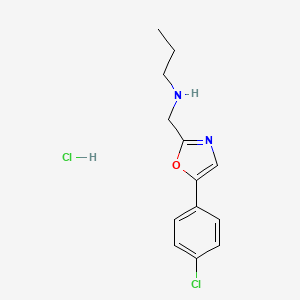![molecular formula C13H12 B14489393 Spiro[6.6]trideca-1,3,5,8,10,12-hexaene CAS No. 63878-57-9](/img/structure/B14489393.png)
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene is a spirocyclic compound characterized by its unique structure, which consists of two rings sharing a single carbon atom. This compound is part of a broader class of spiro compounds known for their versatility and structural similarity to important pharmacophore centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[6.6]trideca-1,3,5,8,10,12-hexaene typically involves the formation of the spirocyclic structure through a series of stereoselective reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions tailored to the compound’s unique structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic hydrocarbons .
Applications De Recherche Scientifique
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which spiro[6.6]trideca-1,3,5,8,10,12-hexaene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into various biological targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the size and composition of the rings.
Spirocyclic oxindoles: These compounds are characterized by a spirocyclic core attached to an oxindole moiety and have applications in medicinal chemistry.
Uniqueness
Spiro[6.6]trideca-1,3,5,8,10,12-hexaene stands out due to its specific ring size and the unique arrangement of double bonds within the spirocyclic structure. This gives it distinct chemical and biological properties compared to other spirocyclic compounds .
Propriétés
Numéro CAS |
63878-57-9 |
|---|---|
Formule moléculaire |
C13H12 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
spiro[6.6]trideca-1,3,5,8,10,12-hexaene |
InChI |
InChI=1S/C13H12/c1-2-6-10-13(9-5-1)11-7-3-4-8-12-13/h1-12H |
Clé InChI |
IQCUXMSDCSGOMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC2(C=C1)C=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


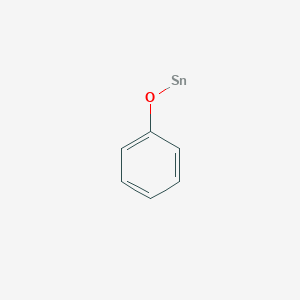
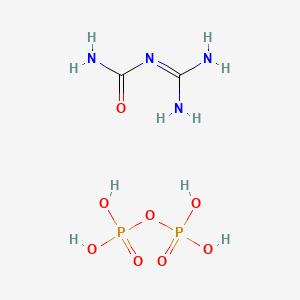
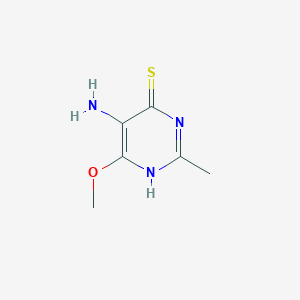

![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)

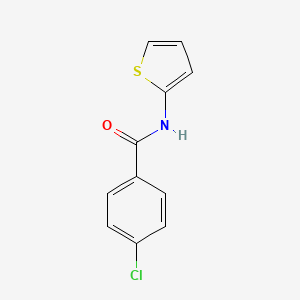
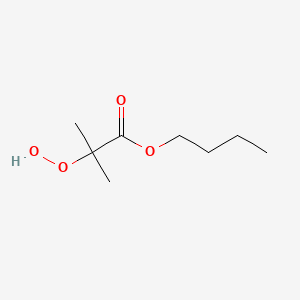
![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
